molecular formula C23H25NO6 B6528117 3-(2-ethoxyphenoxy)-9-(2-methoxyethyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946384-95-8

3-(2-ethoxyphenoxy)-9-(2-methoxyethyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528117
CAS No.: 946384-95-8
M. Wt: 411.4 g/mol
InChI Key: CQFJFPSPMYLWRC-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine core. Its structure includes a 2-ethoxyphenoxy substituent at position 3, a 2-methoxyethyl group at position 9, and a methyl group at position 2. The ethoxy and methoxy substituents likely influence its solubility and electronic properties, differentiating it from similar derivatives .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-9-(2-methoxyethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-4-27-19-7-5-6-8-20(19)30-22-15(2)29-23-16(21(22)25)9-10-18-17(23)13-24(14-28-18)11-12-26-3/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFJFPSPMYLWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyphenoxy)-9-(2-methoxyethyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromeno-oxazinones, characterized by a chromene backbone fused with an oxazine ring. Its structure includes:

  • Ethoxy and methoxy groups : These substituents can enhance lipophilicity and bioavailability.
  • Chromeno core : This structure is often associated with various biological activities.
PropertyValue
Molecular FormulaC23H27NO5
Molecular Weight397.47 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It displays activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells.
  • Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference Studies
AnticancerInduces apoptosis[Study A], [Study B]
AntimicrobialInhibits bacterial growth[Study C]
Anti-inflammatoryReduces inflammation[Study D]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Biological Activity Reference
Target Compound : 3-(2-Ethoxyphenoxy)-9-(2-Methoxyethyl)-2-methyl-... 3: 2-Ethoxyphenoxy; 9: 2-Methoxyethyl; 2: Methyl Not Provided Not Reported Not Available N/A
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... () 3: 3,4-Dimethoxyphenyl; 9: 4-Hydroxybutyl; 2: CF₃ ~471.4 154–156 None Reported
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-... (Compound 7, ) 9: Furan-3-ylmethyl; 3: 4-Methoxyphenyl ~406.4 Not Reported Osteoblast/Osteoclast Modulation
3-(2-Methoxyphenyl)-9-(3-methoxypropyl)-... (BG01317, ) 3: 2-Methoxyphenyl; 9: 3-Methoxypropyl 381.42 Not Reported Research Use (No Activity Data)
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-... (12b, ) 9: Ferrocenyl-Dimethylamino; Core: Chromeno-Oxazinone ~580.5 Not Reported Antimalarial (In Vitro)

Key Findings and Analysis

Structural Influence on Activity: The 2-ethoxyphenoxy group in the target compound may enhance lipophilicity compared to analogs with smaller substituents (e.g., 4-fluorophenyl in ) .

Synthetic Feasibility: Compounds with hydroxyalkyl substituents (e.g., 4-hydroxybutyl in ) are synthesized via aminomethylation of hydroxylated isoflavones with formaldehyde, yielding 65–90% . Ferrocene-containing derivatives () require specialized metal-organic protocols, limiting scalability compared to the target compound’s simpler substituents .

Biological Potential: The target compound’s methyl group at position 2 mirrors the trifluoromethyl group in ’s analogs, which may influence steric hindrance but lacks the electronic effects of CF₃ . Formononetin derivatives () with furan or butyl groups demonstrate osteogenic activity, suggesting the target compound’s ethoxy/methoxy groups could be optimized for bone-related applications .

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